molecular formula C20H32O2 B11703149 12-(3,5-Dimethylphenyl)dodecanoic acid

12-(3,5-Dimethylphenyl)dodecanoic acid

Cat. No.: B11703149
M. Wt: 304.5 g/mol
InChI Key: GRDWEVIBBHKSMK-UHFFFAOYSA-N
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Description

12-(3,5-Dimethylphenyl)dodecanoic acid is a synthetic fatty acid derivative featuring a dodecanoic acid backbone (12-carbon chain) substituted at the terminal position with a 3,5-dimethylphenyl group. This structural design merges the hydrophobic properties of the long aliphatic chain with the aromatic and steric characteristics of the dimethyl-substituted benzene ring. Such modifications are often employed to enhance binding affinity to biological targets, modulate lipophilicity, or improve pharmacokinetic profiles.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

12-(3,5-dimethylphenyl)dodecanoic acid

InChI

InChI=1S/C20H32O2/c1-17-14-18(2)16-19(15-17)12-10-8-6-4-3-5-7-9-11-13-20(21)22/h14-16H,3-13H2,1-2H3,(H,21,22)

InChI Key

GRDWEVIBBHKSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCCCCCCCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)dodecanoic acid typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with dodecanoic acid chloride. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-(3,5-Dimethylphenyl)dodecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where the phenyl group may be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 12-(3,5-Dimethylphenyl)dodecanoic acid is used in the synthesis of various organic compounds. Its derivatives are studied for their potential as intermediates in organic synthesis.

Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of dodecanoic acid exhibit significant antibacterial and antifungal activities .

Medicine: Research is ongoing to explore the potential of this compound in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 12-(3,5-Dimethylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Contains a 3,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide scaffold.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) due to electron-withdrawing substituents and optimal lipophilicity .
  • Comparison: Unlike 12-(3,5-dimethylphenyl)dodecanoic acid, this compound lacks the carboxylic acid group and instead features a carboxamide linkage. The dodecanoic acid derivative may exhibit distinct solubility and target engagement due to its ionizable carboxylic acid and longer alkyl chain.
12-(3-Adamantan-1-yl-ureido)-dodecanoic Acid (AUDA)
  • Structure: Combines a dodecanoic acid backbone with a urea-linked adamantyl group.
  • Activity : A potent soluble epoxide hydrolase (sEH) inhibitor used as a reference compound in enzymatic studies .
  • Comparison : The adamantyl group in AUDA provides rigidity and hydrophobic bulk, whereas the 3,5-dimethylphenyl group in the target compound offers planar aromaticity. Both substituents enhance target binding but through different steric and electronic mechanisms. AUDA’s urea linkage may improve hydrogen-bonding interactions compared to the direct phenyl attachment in the dimethylphenyl analogue.
4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic Acid (6c)
  • Structure: A butanoic acid derivative with a chlorobenzamido-hydrazinyl moiety.
  • Activity : Demonstrates 72% sEH inhibition, outperforming benzoic acid analogues due to improved water solubility .
  • Comparison: The shorter butanoic acid chain in 6c contrasts with the dodecanoic acid backbone, suggesting that chain length critically affects membrane permeability and enzymatic interactions. The chlorobenzamido group may confer stronger electron-withdrawing effects than the dimethylphenyl group.
Natural Dodecanoic Acid
  • Structure : Straight-chain saturated fatty acid (lauric acid) without aromatic substituents.
  • Activity : Found in natural sources like marine sponges, it exhibits antimicrobial and surfactant properties .
Dodecanedioic Acid
  • Structure : A dicarboxylic acid with a 12-carbon chain.
  • Activity : Used in polymer synthesis and industrial applications due to its bifunctional reactivity .
  • Comparison: The dual carboxylic acid groups in dodecanedioic acid increase hydrophilicity and reactivity, contrasting with the mono-acid and aromatic substitution in this compound.

Key Data Table: Comparative Analysis

Compound Key Substituent Biological Target Activity (IC50 or % Inhibition) Solubility Notes
N-(3,5-Dimethylphenyl)-carboxamide 3,5-Dimethylphenyl PET in chloroplasts IC50 ~10 µM Moderate (lipophilic)
AUDA Adamantyl-urea sEH Reference inhibitor Low (hydrophobic urea)
6c (Butanoic acid derivative) 4-Chlorobenzamido sEH 72% inhibition High (shorter chain)
Natural dodecanoic acid None Antimicrobial N/A Low (unmodified FA)
Dodecanedioic acid Dual carboxylic acids Industrial applications N/A High (dicarboxylic acid)

Substituent Effects and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dimethylphenyl group (electron-donating) may enhance aromatic stacking interactions, whereas chloro or fluorine substituents (electron-withdrawing) improve binding to electron-deficient targets .
  • Chain Length: Longer chains (e.g., dodecanoic acid) improve membrane permeability but may reduce solubility, as seen in AUDA versus butanoic acid derivatives .
  • Linker Chemistry : Carboxylic acid groups (as in the target compound) vs. carboxamides or urea linkages (as in AUDA) influence ionization state and hydrogen-bonding capacity .

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